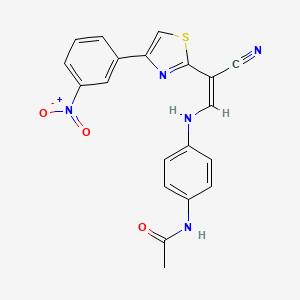

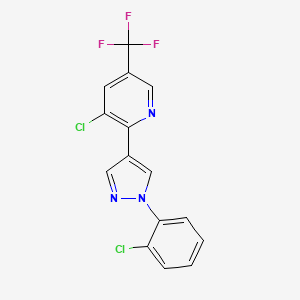

![molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5](/img/structure/B2624707.png)

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.31 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amines . For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 262.31 .Aplicaciones Científicas De Investigación

Tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a protective group in the synthesis of pharmaceuticals. It is also used in the synthesis of agrochemicals, dyes, and other organic compounds. Additionally, this compound is used in the synthesis of polymers and as a solvent for various organic compounds.

Mecanismo De Acción

Target of Action

The primary target of “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .

Mode of Action

“this compound” selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with its targets results in the regulation of the collapse response mediator protein 2 (CRMP2) .

Action Environment

One study mentions that a related compound was used under mild, environment-friendly conditions , suggesting that similar conditions might be applicable for “this compound”.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also stable at room temperature and has a wide range of applications in organic synthesis. However, it is not soluble in water and has a low solubility in organic solvents, which can limit its use in some experiments.

Direcciones Futuras

There are several potential future directions for the use of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate. It could be used in the synthesis of drugs, agrochemicals, and other organic compounds. It could also be used as a catalyst in various chemical reactions, as a protective group in organic synthesis, and as a solvent for various organic compounds. Additionally, it could be used in the synthesis of polymers and in the synthesis of materials for use in biomedical applications. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as the synthesis of nanomaterials.

Métodos De Síntesis

Tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be synthesized by a number of methods. One of the most common methods is the reaction of tert-butyl alcohol and cyanomethyl chloride in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or phosphoric acid. This reaction produces a tert-butyl carbamate with a cyano group attached to the carbon atom of the carbamate group. The reaction is typically carried out at a temperature of 60-70°C.

Safety and Hazards

The safety information for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMGFMSFPRKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

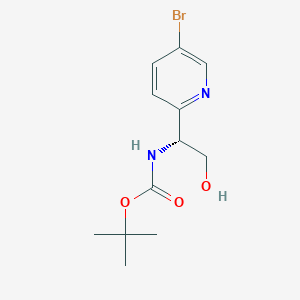

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)

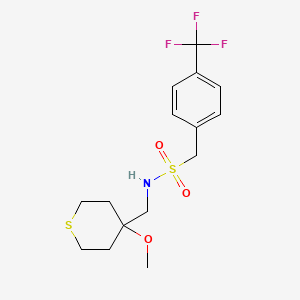

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)

![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)

![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2624647.png)